molecular formula C19H17N5O2 B383137 Benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 457951-32-5

Benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B383137
CAS RN: 457951-32-5
M. Wt: 347.4g/mol
InChI Key: CTHVEFSBUOEMDD-UHFFFAOYSA-N
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Description

Benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C19H17N5O2 . It is used in the synthesis of tetrazoloquinazolines .


Synthesis Analysis

Derivatives of tetrahydrotetrazoloquinazolines, which include Benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, were synthesized by the reactions of 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine with α,β-unsaturated carbonyl compounds and their synthetic equivalents in methanol in the presence of sodium methoxide .


Molecular Structure Analysis

The molecular structure of Benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate consists of 19 carbon atoms, 17 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involve the reactions of 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine with α,β-unsaturated carbonyl compounds and their synthetic equivalents in methanol in the presence of sodium methoxide .


Physical And Chemical Properties Analysis

The predicted boiling point of Benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is 471.8±55.0 °C. The predicted density is 1.35±0.1 g/cm3. The predicted pKa is 5.21±0.60 .

properties

IUPAC Name

benzyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-13-16(18(25)26-12-14-8-4-2-5-9-14)17(15-10-6-3-7-11-15)24-19(20-13)21-22-23-24/h2-11,17H,12H2,1H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHVEFSBUOEMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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